1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060164-51-3
VCID: VC5946976
InChI: InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18)
SMILES: CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3
Molecular Formula: C14H21N3O3S2
Molecular Weight: 343.46

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

CAS No.: 1060164-51-3

Cat. No.: VC5946976

Molecular Formula: C14H21N3O3S2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide - 1060164-51-3

Specification

CAS No. 1060164-51-3
Molecular Formula C14H21N3O3S2
Molecular Weight 343.46
IUPAC Name 1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18)
Standard InChI Key KSDJVTXRZIWILP-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle at position 3 of the carboxamide group.

  • Methylsulfonyl Group: A sulfonamide derivative (SO2CH3-\text{SO}_2\text{CH}_3) attached to the piperidine nitrogen, enhancing electrophilicity and hydrogen-bonding capacity.

  • 4,5,6,7-Tetrahydrobenzo[d]thiazole: A bicyclic system fused with a thiazole ring, contributing to planar rigidity and hydrophobic interactions .

The spatial arrangement of these groups facilitates interactions with biological targets, as demonstrated by molecular docking studies .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H21N3O3S2\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight343.5 g/mol
IUPAC Name1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
CAS Number1060164-51-3

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine-3-carboxylic Acid Derivatization: The piperidine core is functionalized via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

  • Amide Coupling: The sulfonylated piperidine is conjugated to 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms sulfonylation (δ\delta 3.0 ppm, singlet for SO2CH3-\text{SO}_2\text{CH}_3 ) and amide formation (δ\delta 7.2 ppm, broad for NH-\text{NH} ).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water) verifies purity.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 344.1 [M+H]+^+ .

Biochemical Applications

Kinase Inhibition

The compound exhibits dual inhibitory activity against:

  • Casein Kinase 2 (CK2): IC50_{50} = 1.9 μM .

  • Glycogen Synthase Kinase-3β (GSK3β): IC50_{50} = 0.67 μM .
    Mechanistically, the methylsulfonyl group interacts with the ATP-binding pocket, while the tetrahydrobenzo[d]thiazole moiety stabilizes hydrophobic residues .

Pharmacological Profiling

In Vitro Activity

  • Cytotoxicity Screening: Evaluated against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, showing moderate activity (IC50_{50} ~10–20 μM).

  • Metabolic Stability: Microsomal assays indicate a half-life of >60 minutes in human liver microsomes, suggesting favorable metabolic resistance.

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: Replacement with pyrrolidine reduces kinase affinity by 3-fold .

  • Sulfonamide Modification: Converting SO2CH3-\text{SO}_2\text{CH}_3 to SO2NH2-\text{SO}_2\text{NH}_2 abolishes activity, underscoring the methyl group’s role in hydrophobic interactions .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundStructural VariationBiological Activity
1-(Methylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamideThiazole instead of benzo[d]thiazoleReduced kinase inhibition (CK2 IC50_{50} = 5.2 μM)
N-(6-Methoxybenzo[d]thiazol-2-yl) derivativesMethoxy substituentEnhanced solubility, lower cytotoxicity

Future Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.

  • Target Optimization: Explore fluorinated sulfonamide variants to improve blood-brain barrier penetration.

  • Therapeutic Repurposing: Investigate potential in neurodegenerative diseases via GSK3β modulation.

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